molecular formula C11H16O B14415964 (4aR,8aR)-6-Methyl-3,4,4a,5,8,8a-hexahydronaphthalen-1(2H)-one CAS No. 83586-09-8

(4aR,8aR)-6-Methyl-3,4,4a,5,8,8a-hexahydronaphthalen-1(2H)-one

Katalognummer: B14415964
CAS-Nummer: 83586-09-8
Molekulargewicht: 164.24 g/mol
InChI-Schlüssel: LPPFWYHMYXLSTR-NXEZZACHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(4aR,8aR)-6-Methyl-3,4,4a,5,8,8a-hexahydronaphthalen-1(2H)-one is a chemical compound with a complex structure that includes a hexahydronaphthalene core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (4aR,8aR)-6-Methyl-3,4,4a,5,8,8a-hexahydronaphthalen-1(2H)-one typically involves multiple steps, including the formation of the hexahydronaphthalene core and the introduction of the methyl group at the 6th position. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale chemical reactions in controlled environments. These methods ensure the consistent quality and purity of the compound, which is essential for its use in various applications.

Analyse Chemischer Reaktionen

Types of Reactions

(4aR,8aR)-6-Methyl-3,4,4a,5,8,8a-hexahydronaphthalen-1(2H)-one undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, leading to the formation of substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are also critical for the success of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.

Wissenschaftliche Forschungsanwendungen

(4aR,8aR)-6-Methyl-3,4,4a,5,8,8a-hexahydronaphthalen-1(2H)-one has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities and interactions with various biomolecules.

    Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: It is used in the production of various chemical products and materials.

Wirkmechanismus

The mechanism of action of (4aR,8aR)-6-Methyl-3,4,4a,5,8,8a-hexahydronaphthalen-1(2H)-one involves its interaction with specific molecular targets and pathways These interactions can lead to various biological effects, depending on the context in which the compound is used

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (4aR,8aR)-6-Methyl-3,4,4a,5,8,8a-hexahydronaphthalen-1(2H)-one: shares similarities with other hexahydronaphthalene derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific structural features and the resulting chemical properties. These unique properties make it a valuable compound for various scientific research applications.

Eigenschaften

CAS-Nummer

83586-09-8

Molekularformel

C11H16O

Molekulargewicht

164.24 g/mol

IUPAC-Name

(4aR,8aR)-6-methyl-3,4,4a,5,8,8a-hexahydro-2H-naphthalen-1-one

InChI

InChI=1S/C11H16O/c1-8-5-6-10-9(7-8)3-2-4-11(10)12/h5,9-10H,2-4,6-7H2,1H3/t9-,10-/m1/s1

InChI-Schlüssel

LPPFWYHMYXLSTR-NXEZZACHSA-N

Isomerische SMILES

CC1=CC[C@@H]2[C@@H](C1)CCCC2=O

Kanonische SMILES

CC1=CCC2C(C1)CCCC2=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.